REACTION_SMILES
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[Al+3:16].[F:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([c:7]([CH2:10][C:11](=[O:12])[OH:13])[cH:8][o:9]2)[cH:14]1.[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[F:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([c:7]([CH2:10][CH2:11][OH:12])[cH:8][o:9]2)[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1coc2ccc(F)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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OCCc1coc2ccc(F)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |